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An essential method for obtaining high-purity ribonucleic acid (RNA) sequences required in

research, diagnostics, and therapeutic development is the purification of synthetic

oligonucleotides containing a 5'-O-dimethoxytrityl (DMT) group. The DMT-on strategy, which

uses reversed-phase high-performance liquid chromatography (RP-HPLC), is a widely adopted

and effective technique. This approach leverages the hydrophobic nature of the acid-labile

DMT group, which is retained on the 5'-terminus of the desired full-length oligonucleotide

sequence. This hydrophobicity allows for a robust separation from shorter, "failure" sequences

that lack the DMT group and are therefore more hydrophilic[1][2][3][4].

Ion-pair reversed-phase (IP-RP) chromatography is the most common modality for this

purification[5]. This technique involves an ion-pairing agent, such as triethylammonium acetate

(TEAA), in the mobile phase. The positively charged triethylammonium ion interacts with the

negatively charged phosphate backbone of the RNA, forming a neutral, hydrophobic complex

that can be effectively retained and separated on a C18 or other polymeric reversed-phase

column. The final step involves the acidic cleavage of the DMT group post-purification to yield

the final, deprotected RNA sequence.
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The success of DMT-on purification hinges on the significant difference in hydrophobicity

between the full-length product and failure sequences. During solid-phase synthesis, if a

coupling step fails, the unreacted 5'-hydroxyl group is permanently capped (e.g., with acetic

anhydride). Consequently, only the successfully synthesized, full-length sequences possess

the terminal 5'-DMT group.

In a reversed-phase environment:

Loading: The crude, deprotected oligonucleotide mixture is loaded onto the column in a

mobile phase with low organic content. The hydrophobic DMT-on sequences bind strongly to

the stationary phase.

Washing: Hydrophilic impurities, salts, and the more polar, capped failure sequences (DMT-

off) are washed from the column with a low-to-moderate concentration of organic solvent.

Elution: A higher concentration of organic solvent (e.g., acetonitrile) is used to decrease the

polarity of the mobile phase, disrupting the hydrophobic interactions and eluting the highly

retained DMT-on product.

This method is highly effective for purifying oligonucleotides, including longer sequences of 40

to 150 nucleotides.

Experimental Workflow and Protocols
The overall workflow for DMT-on purification is a multi-step process that ensures the final

product is of high purity and ready for downstream applications.
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Caption: General workflow for DMT-on purification of RNA sequences.

Protocol 1: Ion-Pair Reversed-Phase HPLC Purification
This protocol provides a general method for the purification of 5'-DMT-rI containing sequences.

Optimization may be required based on sequence length and hydrophobicity.

1. Materials and Equipment:

HPLC system with a gradient pump, UV detector, and fraction collector.

Reversed-phase HPLC column (e.g., Agilent PLRP-S, DuPont AmberChrom™ XT, Hamilton

PRP-C18).

Mobile Phase A (Aqueous): 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

Mobile Phase B (Organic): Acetonitrile.

Detritylation Solution: 3% Trichloroacetic acid (TCA) or 80% Acetic Acid.

Quenching Buffer: e.g., Triethylamine (TEA).

Desalting columns (e.g., Gel filtration).
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2. Sample Preparation:

Dissolve the crude, lyophilized DMT-on oligonucleotide in Mobile Phase A or water to a

concentration of ~10-20 mg/mL.

Ensure the sample is fully dissolved; sonication can be used if necessary.

Filter the sample through a 0.45 µm syringe filter before injection to remove particulate

matter.

3. Chromatographic Conditions:

Injection Volume: 50 µL to 5 mL, depending on column size and loading capacity.

Detection: Monitor at 260 nm for nucleic acids and 295 nm for the DMT group.

Column Temperature: 50-65°C. Elevated temperatures can improve peak shape by reducing

secondary structures.

A typical gradient and set of conditions are summarized in the table below.
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Parameter Condition Purpose

Column

Polymeric Reversed-Phase

(e.g., Polystyrene-

divinylbenzene)

Provides stability at high pH

and temperature.

Mobile Phase A 0.1 M TEAA, pH 7.0
Ion-pairing agent for retaining

the anionic RNA.

Mobile Phase B Acetonitrile
Organic modifier for eluting the

retained DMT-on product.

Flow Rate
1.0 mL/min (analytical) to

10.0+ mL/min (preparative)

Dependent on column

diameter.

Temperature 60 °C
Reduces secondary structures,

sharpens peaks.

Gradient 10-30% B over 5 min
Wash step to remove

hydrophilic impurities.

30-60% B over 25 min
Elution step to separate DMT-

on product from failures.

60-100% B over 5 min Column cleaning.

4. Fraction Collection:

Collect fractions corresponding to the main peak that absorbs at both 260 nm and 295 nm.

This peak represents the DMT-on product. Failure sequences will elute earlier and will not

have significant absorbance at 295 nm.

5. Post-Purification Processing:

DMT Cleavage: Pool the collected fractions. Add an equal volume of 3% TCA or 80% acetic

acid and incubate at room temperature for 30-60 minutes. The solution will turn

orange/yellow as the DMT cation is released.

Neutralization: Quench the acid by adding a base like triethylamine.
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Desalting: Remove salts and the cleaved DMT group using a gel filtration column or other

desalting method.

Quantification & Analysis: Determine the concentration of the final product by UV

absorbance and verify purity using analytical HPLC or mass spectrometry.

Quantitative Data Summary
The effectiveness of DMT-on purification is demonstrated by the significant increase in purity

from the crude synthetic product.

Oligonucleotid
e

Crude Purity
(%)

Final Purity
(%)

Yield (%) Reference

21-mer RNA 76.7 97.5 63.5

20-mer ssDNA ~75.0 94.0 -

20-mer ssDNA

(on-column

cleavage)

~55.0 >99.0 99.0

Troubleshooting and Method Optimization
Optimizing separation is critical for achieving high purity. Common challenges include poor

peak shape and low resolution between the target product and closely related impurities (e.g.,

n-1 sequences).
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Optimization Variables

Potential Outcomes
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Caption: Logic diagram for optimizing HPLC separation of oligonucleotides.

A summary of common issues and solutions is provided below.
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Problem Potential Cause(s) Recommended Solution(s)

Poor Peak Shape (Tailing)

- Secondary interactions with

the stationary phase.- RNA

aggregation.- Insufficient ion-

pairing agent.

- Increase column temperature

to 60-75°C.- Optimize the

concentration of the ion-pairing

agent (e.g., TEAA).- Ensure

the sample is fully dissolved in

the mobile phase before

injection.

Low Recovery

- The oligonucleotide is too

hydrophobic and irreversibly

binds to the column.- Sample

precipitation on the column.

- Ensure the sample is fully

dissolved, using a stronger

solvent like isopropanol for

initial dissolution if necessary.-

Use a shallower gradient to

ensure the elution window is

not missed.- Passivate the

HPLC system to minimize

adsorption to metallic surfaces.

Poor Resolution

- Gradient is too steep.-

Inappropriate mobile phase or

column chemistry.

- Decrease the gradient slope

(e.g., from 2%/min to 1%/min

of organic) to improve

separation of closely eluting

species.- Test different ion-

pairing agents (e.g.,

hexylammonium acetate for

increased retention) if MS-

compatibility is not required.

High Backpressure

- Column frit is plugged.-

Sample precipitation at the

column head.

- Filter all samples and mobile

phases before use.- If

pressure builds up, back-flush

the column according to the

manufacturer's instructions.-

Use a guard column to protect

the analytical column.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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